

Technical Analysis: Structural Elucidation of Polysubstituted Coumarins

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Compound of Interest

Compound Name: *6,8-Dihydroxy-5,7-dimethoxycoumarin*

CAS No.: 167105-92-2

Cat. No.: B060649

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Topic: 6,8-Dihydroxy-5,7-dimethoxycoumarin vs. Isofraxidin

Executive Summary

The primary distinction between Isofraxidin and **6,8-Dihydroxy-5,7-dimethoxycoumarin** lies in the substitution density of the benzenoid ring. Isofraxidin is a tri-substituted coumarin (C₁₁H₁₀O₅), possessing a characteristic aromatic proton at position C-5. In contrast, **6,8-Dihydroxy-5,7-dimethoxycoumarin** is a tetra-substituted coumarin (C₁₁H₁₀O₆), lacking aromatic protons on the benzene ring entirely.

While both compounds share the coumarin core and methoxy/hydroxy functionalities, they are chemically distinct entities with a 16 Da mass difference and fundamentally different NMR signatures. This guide outlines the precise analytical workflows to differentiate them.

Structural Specifications & Physicochemical Properties[1][2]

The following table summarizes the core molecular differences required for identification.

Feature	Isofraxidin	6,8-Dihydroxy-5,7-dimethoxycoumarin
IUPAC Name	7-Hydroxy-6,8-dimethoxychromen-2-one	6,8-Dihydroxy-5,7-dimethoxychromen-2-one
Common Source	Fraxinus spp., Eleutherococcus senticosus	Pelargonium sidoides
Molecular Formula	C ₁₁ H ₁₀ O ₅	C ₁₁ H ₁₀ O ₆
Molecular Weight	222.19 g/mol	238.19 g/mol
Substitution Pattern	6,7,8-Tri-substituted	5,6,7,8-Tetra-substituted
Aromatic Protons	One (H-5 singlet)	None (Fully substituted benzene ring)
Pyrone Protons	H-3 (d), H-4 (d)	H-3 (d), H-4 (d)

Analytical Differentiation Strategy

The elucidation process relies on a logic-gated workflow involving Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) for substitution pattern mapping.

A. Mass Spectrometry (The Primary Filter)

The most immediate differentiator is the molecular ion peak.

- Isofraxidin: ESI-MS (Positive Mode) yields $[M+H]^+$ at m/z 223.
- Target Molecule: ESI-MS (Positive Mode) yields $[M+H]^+$ at m/z 239.
- Note: The 16 Da difference corresponds to the additional oxygen atom in the tetra-substituted derivative.

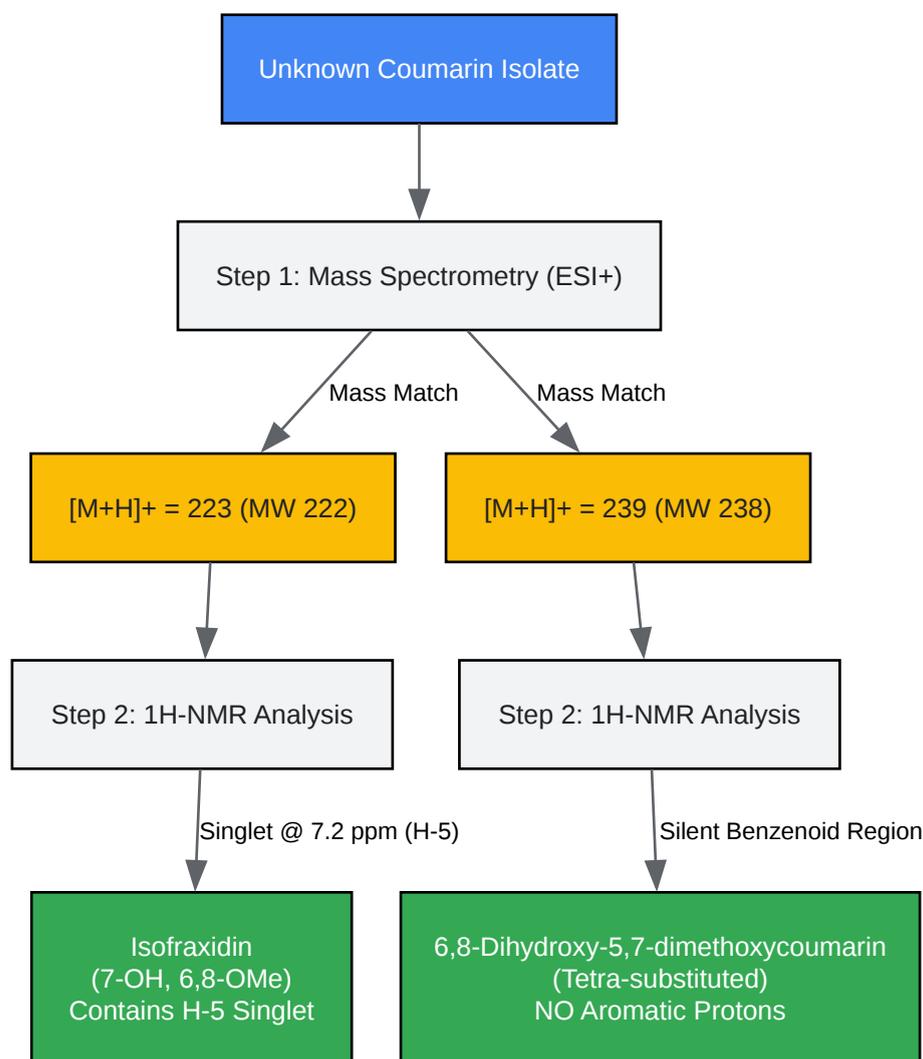
B. ¹H-NMR Spectroscopy (The Structural Fingerprint)

NMR provides the definitive proof of the substitution pattern.

- Coumarin Pyranone Ring (C-3, C-4): Both molecules exhibit the characteristic AB system (or AX system depending on field strength) for the pyrone ring protons:
 - H-3: Doublet, typically
6.1 – 6.4 ppm (
Hz).
 - H-4: Doublet, typically
7.8 – 8.0 ppm (
Hz).
 - Differentiation Value: Low. These signals only confirm the coumarin skeleton.
- Benzenoid Ring (C-5, C-6, C-7, C-8):
 - Isofraxidin: Exhibits a sharp singlet typically around
7.0 – 7.4 ppm. This corresponds to H-5, the only unsubstituted position on the benzene ring.
 - **6,8-Dihydroxy-5,7-dimethoxycoumarin**: The spectrum is silent in the aromatic region (6.5 – 7.5 ppm) except for the pyrone protons. There is no H-5 singlet because C-5 is occupied by a methoxy group.

C. Decision Logic Diagram

The following DOT diagram illustrates the logical pathway for distinguishing these compounds.



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Caption: Logical decision tree for differentiating Isofraxidin from its tetra-substituted analog using MS and NMR.

Experimental Protocols

Protocol A: Extraction and Isolation (Targeting Pelargonium Coumarins)

This protocol is optimized for the isolation of highly oxygenated coumarins like **6,8-Dihydroxy-5,7-dimethoxycoumarin** from *Pelargonium sidoides*.

- Extraction:

- Macerate 100 g of dried root powder in 80% Ethanol (v/v) for 48 hours at room temperature.
- Filter and concentrate the supernatant under reduced pressure (Rotavap) at 40°C to obtain a crude extract.
- Liquid-Liquid Partitioning:
 - Resuspend crude extract in H₂O.
 - Partition sequentially with n-Hexane (removes lipids), Ethyl Acetate (EtOAc), and n-Butanol.
 - Target Phase: The EtOAc fraction typically contains the oxygenated coumarins.
- Chromatographic Separation:
 - Load the EtOAc fraction onto a Silica Gel 60 column.
 - Elute with a gradient of Chloroform:Methanol (100:0 to 85:15).
 - Collect fractions. Monitor via TLC (Visualize under UV 365 nm; coumarins often fluoresce blue/purple).
- Purification:
 - Subject coumarin-rich fractions to Semi-preparative HPLC.
 - Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 μm, 250 x 10 mm).
 - Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid) gradient (20% to 60% ACN over 30 min).
 - Detection: UV at 330 nm.

Protocol B: NMR Validation

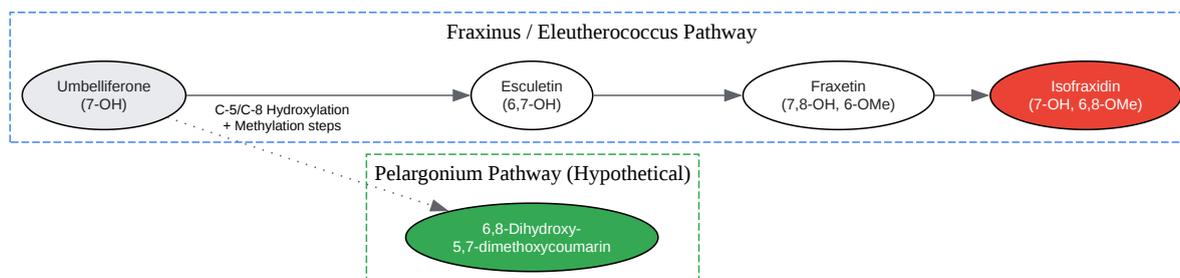
- Sample Prep: Dissolve 5-10 mg of isolated compound in 600 μL of DMSO-d₆ or MeOD (Methanol-d₄). DMSO is preferred for observing hydroxyl protons if exchange is slow.

- Acquisition:
 - Run standard ¹H (proton) scan (min 16 scans).
 - Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons. [\[1\]](#)
- Verification Check:
 - Isofraxidin: Look for the H-5 correlation in HSQC (Proton 7.2 ppm to Carbon 105-110 ppm).
 - Tetra-substituted: Confirm absence of aromatic CH correlations.

Biosynthetic Context & Occurrence

Understanding the biological source aids in preliminary identification.

- Isofraxidin Pathway: Derived from the Shikimate pathway, proceeding through Fraxetin (7,8-dihydroxy-6-methoxycoumarin). It is a common metabolite in Fraxinus (Ash tree) and Eleutherococcus (Siberian Ginseng). [\[2\]](#)
- **6,8-Dihydroxy-5,7-dimethoxycoumarin** Pathway: This highly oxygenated congener is rarer, primarily identified in Pelargonium sidoides (Geraniaceae). The additional oxygenation at C-5 suggests a distinct hydroxylase activity specific to the Pelargonium genus, likely acting on a 5,7-dioxygenated precursor.



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Caption: Divergent biosynthetic origins of tri-substituted vs. tetra-substituted coumarins.

References

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